Dimethyl 1-(4-fluorobenzyl)-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a fluorophenyl group, a propan-2-yloxyphenyl group, and a dihydropyridine core. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a catalyst such as acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine core to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to calcium channel blockers.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can modulate their activity, leading to effects such as vasodilation and reduced blood pressure. The pathways involved include the inhibition of calcium influx into cells, which is crucial for muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic applications.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
Uniqueness
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its fluorophenyl and propan-2-yloxyphenyl groups may enhance its binding affinity and selectivity for certain molecular targets, potentially leading to improved therapeutic outcomes.
Properties
Molecular Formula |
C25H26FNO5 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
dimethyl 1-[(4-fluorophenyl)methyl]-4-(2-propan-2-yloxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H26FNO5/c1-16(2)32-22-8-6-5-7-19(22)23-20(24(28)30-3)14-27(15-21(23)25(29)31-4)13-17-9-11-18(26)12-10-17/h5-12,14-16,23H,13H2,1-4H3 |
InChI Key |
GMTHTKVTBGLPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
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